1-Benzyl-4-methylpiperidin-4-amine

Übersicht

Beschreibung

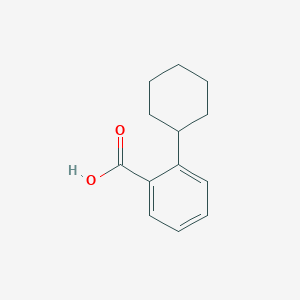

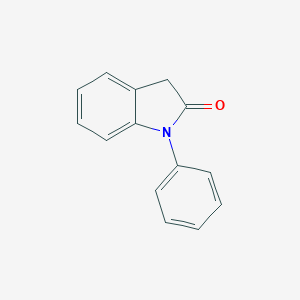

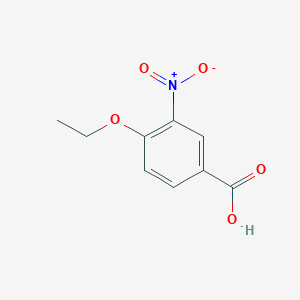

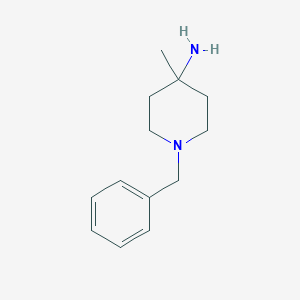

1-Benzyl-4-methylpiperidin-4-amine is a compound with the CAS Number: 7006-50-0 . It has a molecular weight of 204.32 and its IUPAC name is 1-benzyl-N-methyl-4-piperidinamine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Benzyl-4-methylpiperidin-4-amine is 1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Benzyl-4-methylpiperidin-4-amine has a boiling point of 110C @ 0.7mBar . It is a liquid .Wissenschaftliche Forschungsanwendungen

Fragmentation and Synthesis Pathways

Fragmentation Mechanisms : A study by Chai et al. (2017) explored the electrospray ionization tandem mass spectrometry of protonated 1-benzoylamines, including 1-Benzyl-4-methylpiperidin-4-amine, observing the dominant fragmentation pathway and the loss of benzaldehyde. This research contributes to understanding the chemical behavior of benzoylamines under mass spectrometry, suggesting potential analytical applications (Chai et al., 2017).

Synthesis of Derivatives : Pospieszny and Wyrzykiewicz (2008) described a practical synthesis approach for new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil through the Mannich reaction. This synthesis pathway opens avenues for creating novel compounds with potential biological activities (Pospieszny & Wyrzykiewicz, 2008).

Chemical Behavior and Reactivity

- β-Deuterium Isotope Effects : The stereochemistry of β-deuterium isotope effects on the basicity of amines, including 1-Benzyl-4-methylpiperidin-4-amine, was investigated by Perrin et al. (2005). This study provides insights into the isotope effects on amine basicities, which could influence the design of experiments in synthetic chemistry and pharmaceutical research (Perrin et al., 2005).

Catalysis and Chemical Synthesis

- Catalytic Applications : Liu et al. (2020) reported the development of graphene-co-shelled reusable Ni/NiO nanoparticles for the synthesis of amines under mild conditions. This catalytic method, utilizing Earth-abundant metals, demonstrates an efficient pathway for producing amines, including those derived from 1-Benzyl-4-methylpiperidin-4-amine, showcasing the compound's relevance in sustainable chemical synthesis processes (Liu et al., 2020).

Theoretical and Computational Studies

- Density Functional Theory (DFT) Studies : Marinescu et al. (2020) conducted DFT studies on new benzimidazole Mannich bases, illustrating the role of 1-Benzyl-4-methylpiperidin-4-amine in enhancing antimicrobial activity through computational analysis. This research underscores the importance of theoretical studies in predicting the biological activities and chemical properties of novel compounds (Marinescu et al., 2020).

Eigenschaften

IUPAC Name |

1-benzyl-4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQYORVMGACBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622932 | |

| Record name | 1-Benzyl-4-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163271-06-5 | |

| Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163271-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.